molecular formula C18H15FN4O2 B11035388 N-(2-fluoro-4-methylphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide

N-(2-fluoro-4-methylphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide

Cat. No.: B11035388
M. Wt: 338.3 g/mol
InChI Key: XSNWJWOXXQGIGW-UHFFFAOYSA-N
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Description

N-(2-fluoro-4-methylphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of imidazobenzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-4-methylphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide typically involves the following steps:

    Formation of the imidazobenzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the acetamide group: The imidazobenzimidazole intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide derivative.

    Fluorination and methylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-4-methylphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazobenzimidazole derivatives.

    Substitution: The fluoro and methyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Medicinal Chemistry: The compound may serve as a lead molecule for the development of new drugs targeting specific biological pathways.

    Pharmaceuticals: It could be used as an active pharmaceutical ingredient (API) or as a precursor in the synthesis of other pharmaceutical compounds.

    Materials Science: The unique structural features of the compound may make it suitable for use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-methylphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide would depend on its specific biological targets and pathways. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide
  • N-(4-methylphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide
  • N-(2-chloro-4-methylphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide

Uniqueness

N-(2-fluoro-4-methylphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide is unique due to the presence of both fluoro and methyl groups on the phenyl ring, which may confer specific physicochemical properties and biological activities. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H15FN4O2

Molecular Weight

338.3 g/mol

IUPAC Name

N-(2-fluoro-4-methylphenyl)-2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide

InChI

InChI=1S/C18H15FN4O2/c1-10-6-7-12(11(19)8-10)20-16(24)9-15-17(25)22-18-21-13-4-2-3-5-14(13)23(15)18/h2-8,15H,9H2,1H3,(H,20,24)(H,21,22,25)

InChI Key

XSNWJWOXXQGIGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=NC4=CC=CC=C4N23)F

Origin of Product

United States

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